molecular formula C11H7F6NO B2592160 (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one CAS No. 478040-72-1

(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one

Cat. No.: B2592160
CAS No.: 478040-72-1
M. Wt: 283.173
InChI Key: GAADWVYOBUOUJB-AATRIKPKSA-N
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Description

(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one is a fluorinated organic compound characterized by the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable fluorinated ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylamine: Another fluorinated compound with similar structural features.

    1,1,1-Trifluoro-2-(trifluoromethyl)ethane: A simpler fluorinated compound used in various industrial applications.

Uniqueness

(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one is unique due to its specific combination of trifluoromethyl groups and the butenone structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO/c12-10(13,14)7-1-3-8(4-2-7)18-6-5-9(19)11(15,16)17/h1-6,18H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADWVYOBUOUJB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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